molecular formula C10H8N2O2 B1378546 2-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetonitrile CAS No. 245095-52-7

2-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetonitrile

Cat. No.: B1378546
CAS No.: 245095-52-7
M. Wt: 188.18 g/mol
InChI Key: KUIGYCIIRCNSCQ-UHFFFAOYSA-N
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Description

The compound “2-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetonitrile” belongs to the class of organic compounds known as benzoxazoles . Benzoxazoles are compounds containing a benzene fused to an oxazole ring (a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom). The specific structure of this compound suggests that it might have interesting chemical properties and potential for further study.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoxazole ring, along with a methyl group attached to one of the carbon atoms in the oxazole ring and a nitrile group attached to the benzene ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. For example, the presence of the nitrile group could influence its polarity and reactivity .

Scientific Research Applications

Synthesis and Coordination Behavior

The oxidative cyclization process involving the coordination compound of 2,6-bis[2,4-di-tert-butyl-6-(methylidenylamino)phenol]-pyridine in acetonitrile through cobalt(II) coordination has been utilized for the synthesis of complex compounds. This process underlines the chemical's utility in facilitating novel synthesis routes for benzoxazolyl derivatives with potential applications in material science and coordination chemistry (Garza-Ortiz et al., 2013).

Antimicrobial and Antioxidant Properties

Research has demonstrated the potential of derivatives of 2-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetonitrile in exhibiting antimicrobial and antioxidant properties. This highlights its applicability in developing new antimicrobials and antioxidants with enhanced efficacy (Sonia et al., 2013).

Fluorescent Properties and Photophysical Studies

The study of the fluorescent properties of compounds related to this compound has opened avenues for their use as efficient fluorescent probes. These compounds have shown potential as chemosensors for metal ions or protons due to their high molar absorption coefficients and fluorescence quantum yields, which are pivotal for applications in chemical sensing and molecular imaging (Guzow et al., 2007).

Photoreactivity and Photoconversion

The photoreactivity of derivatives, such as 1,3-dihydro-2H-benzimidazole-2-thione and 2(3H)-benzothiazolethione, has been explored, revealing intricate reaction pathways involving disulfide formation, oxidation, and elemental sulfur production. These studies provide insights into the photochemical behavior of benzoxazolyl compounds, suggesting potential applications in the development of photoresponsive materials and understanding the photostability of related chemical entities (Abdou et al., 1987).

Future Directions

Given the interesting structure of this compound, it could be a worthwhile subject for further study. Potential areas of research could include exploring its synthesis and reactivity, as well as investigating its potential biological activity .

Properties

IUPAC Name

2-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-12-8-6-7(4-5-11)2-3-9(8)14-10(12)13/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIGYCIIRCNSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)CC#N)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetonitrile
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2-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetonitrile
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2-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetonitrile
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2-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetonitrile
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2-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetonitrile
Reactant of Route 6
2-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetonitrile

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